Methyl dioxindole-3-acetate
Overview
Description
Methyl dioxindole-3-acetate is a chemical compound with the molecular formula C11H11NO4. It belongs to the class of indolyl carboxylic acids and derivatives.
Chemical Reactions Analysis
Methyl dioxindole-3-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl dioxindole-3-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential therapeutic applications, including its anti-cancer properties.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl dioxindole-3-acetate involves its interaction with specific molecular targets and pathways. In plants, it modulates the homeostasis of indole-3-acetic acid through methylation, affecting various physiological processes . In medical research, its anti-cancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl dioxindole-3-acetate is similar to other indolyl carboxylic acids, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Methyl oxindole-3-acetate: A closely related compound with similar chemical properties.
What sets this compound apart is its unique role in both plant physiology and potential therapeutic applications, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9(13)6-11(15)7-4-2-3-5-8(7)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUWPHGCCRYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554755 | |
Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57061-18-4 | |
Record name | Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57061-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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